Dodecyl b-D-thiomaltopyranoside
Overview
Description
Dodecyl b-D-thiomaltopyranoside is a non-ionic detergent with the molecular formula C24H46O10S. It is commonly used in biochemical and biophysical research for the solubilization and stabilization of membrane proteins. This compound is particularly valuable in the study of membrane-bound enzymes and protein crystallization due to its ability to maintain protein functionality in a membrane-mimetic environment .
Mechanism of Action
Target of Action
Dodecyl β-D-thiomaltopyranoside, also known as n-Dodecyl β-D-thiomaltoside, is primarily used in protein biochemistry for the stabilization of membrane proteins . Its main targets are these membrane proteins, which play crucial roles in various biological functions, including signal transduction, transport of molecules, and cell adhesion .
Mode of Action
As a non-ionic detergent, Dodecyl β-D-thiomaltopyranoside interacts with membrane proteins by embedding itself into the hydrophobic regions of these proteins . This interaction helps to stabilize the proteins, preventing them from denaturing or aggregating, which can often occur when these proteins are removed from their native lipid environments .
Biochemical Pathways
The exact biochemical pathways affected by Dodecyl β-D-thiomaltopyranoside can vary depending on the specific membrane proteins it interacts with. By stabilizing these proteins, it can help to maintain the proper functioning of these pathways .
Pharmacokinetics
As a detergent, it is known to be soluble in water , which could potentially influence its bioavailability and distribution.
Result of Action
The primary result of Dodecyl β-D-thiomaltopyranoside’s action is the stabilization of membrane proteins . This can have various molecular and cellular effects, depending on the specific functions of these proteins. For example, it could potentially enhance signal transduction or molecule transport processes by preserving the functional integrity of the involved membrane proteins .
Action Environment
The action of Dodecyl β-D-thiomaltopyranoside can be influenced by various environmental factors. For instance, its solubility and stability can be affected by temperature and pH . It is recommended to store the compound at -20°C under desiccating conditions , suggesting that it may be sensitive to moisture and heat. These factors could potentially influence the compound’s efficacy in stabilizing membrane proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl b-D-thiomaltopyranoside typically involves the reaction of dodecyl alcohol with thiomaltose under acidic conditions. The process includes the protection of hydroxyl groups, activation of the thiol group, and subsequent coupling with the dodecyl chain. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for efficiency and cost-effectiveness. The process includes continuous flow reactors and advanced purification techniques such as chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dodecyl b-D-thiomaltopyranoside undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone under specific conditions.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for esterification or etherification reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide form.
Substitution: Formation of esters or ethers depending on the reagents used.
Scientific Research Applications
Dodecyl b-D-thiomaltopyranoside is widely used in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Essential for the solubilization and stabilization of membrane proteins, facilitating their study in vitro.
Medicine: Employed in drug formulation and delivery systems due to its biocompatibility.
Industry: Used in the formulation of detergents and cleaning agents for specialized applications
Comparison with Similar Compounds
Similar Compounds
- Dodecyl maltoside
- Octyl glucoside
- Nonyl glucoside
Comparison
Dodecyl b-D-thiomaltopyranoside is unique due to its thiol group, which provides distinct chemical reactivity compared to other non-ionic detergents like dodecyl maltoside and octyl glucoside. This uniqueness makes it particularly useful in specific biochemical applications where thiol reactivity is advantageous .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O10S/c1-2-3-4-5-6-7-8-9-10-11-12-35-24-21(31)19(29)22(16(14-26)33-24)34-23-20(30)18(28)17(27)15(13-25)32-23/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZZYJQRGFMDCX-ALYNCGSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197267 | |
Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301197267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148565-58-6 | |
Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148565-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301197267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The research mentions that lengthening the hydrocarbon chain of a surfactant generally increases surface tension. How does dodecyl β-D-thiomaltopyranoside compare to its shorter chain counterpart, decyl β-D-thiomaltopyranoside, in terms of surface tension?
A1: The research indicates that dodecyl β-D-thiomaltopyranoside (C12-S-Mal) exhibits a higher surface tension compared to decyl β-D-thiomaltopyranoside (C10-S-Mal) []. This is consistent with the general trend observed for surfactants, where increasing the hydrocarbon chain length leads to increased surface tension. The study attributes this effect to the additional methylene groups in the longer chain contributing to a greater cohesive force within the hydrocarbon film at the surface. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.